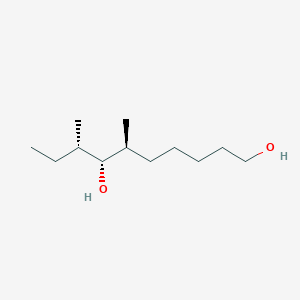
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features two hydroxyl groups positioned at the first and seventh carbon atoms, and methyl groups at the sixth and eighth carbon atoms. The specific stereochemistry of this compound is denoted by the (6S,7R,8S) configuration, indicating the spatial arrangement of the substituents around these chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7R,8S)-6,8-dimethyldecane-1,7-diol can be achieved through various synthetic routes. One common method involves the stereoselective reduction of a precursor molecule, such as a diketone or a diester, using chiral catalysts or reagents. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, in the presence of solvents such as tetrahydrofuran or ethanol, under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalytic systems and automated monitoring to optimize reaction parameters and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6S,7R,8S)-6,8-dimethyldecane-1,7-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S,7R,8S)-5,7-dimethyltridecane-6,8-diol
- (1R,6S,7R,8S)-7,8-dimethylbicyclo[4.2.0]octa-2,4-diene
Uniqueness
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
401788-82-7 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(6S,7R,8S)-6,8-dimethyldecane-1,7-diol |
InChI |
InChI=1S/C12H26O2/c1-4-10(2)12(14)11(3)8-6-5-7-9-13/h10-14H,4-9H2,1-3H3/t10-,11-,12+/m0/s1 |
InChI Key |
ZEURGOXVIKZAGF-SDDRHHMPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)CCCCCO)O |
Canonical SMILES |
CCC(C)C(C(C)CCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
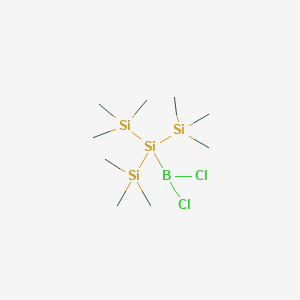
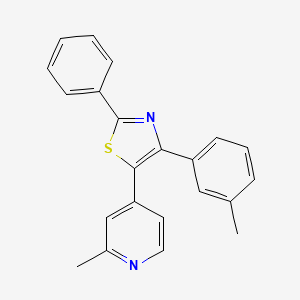
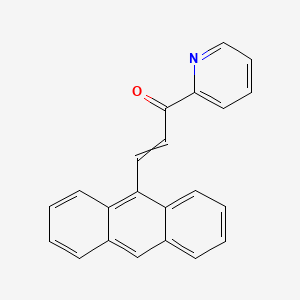
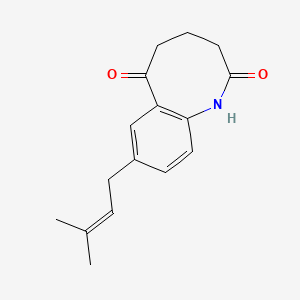
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)

![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
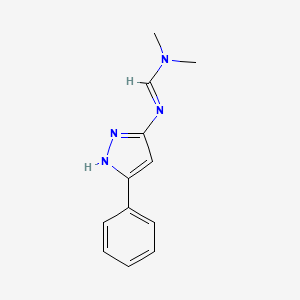
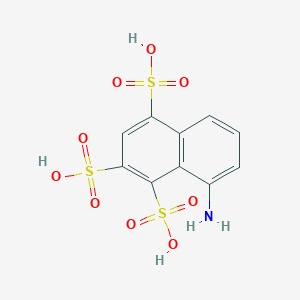
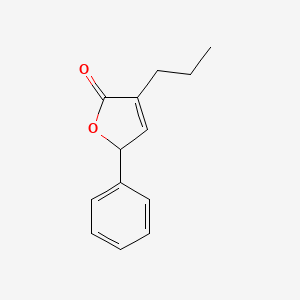
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
